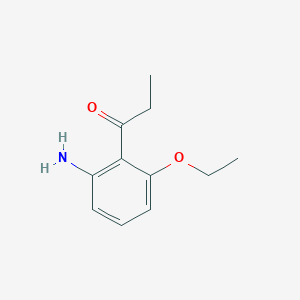
1-(2-Amino-6-ethoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-6-ethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is characterized by the presence of an amino group at the second position and an ethoxy group at the sixth position on the phenyl ring, along with a propanone moiety.
Métodos De Preparación
The synthesis of 1-(2-Amino-6-ethoxyphenyl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-6-ethoxybenzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
1-(2-Amino-6-ethoxyphenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Amino-6-ethoxyphenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-6-ethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group can enhance its lipophilicity, facilitating its interaction with cell membranes. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparación Con Compuestos Similares
1-(2-Amino-6-ethoxyphenyl)propan-1-one can be compared with similar compounds, such as:
1-(2-Amino-6-methoxyphenyl)propan-1-one: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.
1-(2-Amino-6-ethoxyphenyl)propan-2-one: The position of the ketone group is different, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
1-(2-amino-6-ethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H15NO2/c1-3-9(13)11-8(12)6-5-7-10(11)14-4-2/h5-7H,3-4,12H2,1-2H3 |
Clave InChI |
CBHVXUPEFOJUBC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC=C1OCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



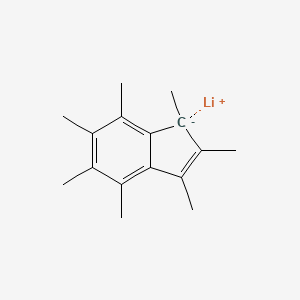
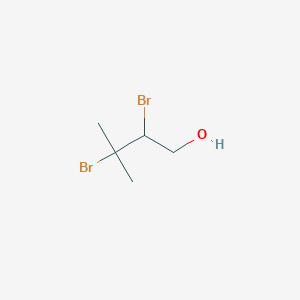

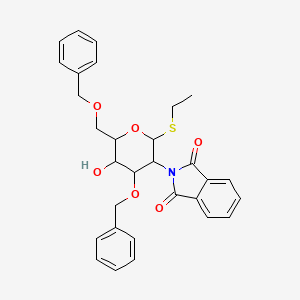
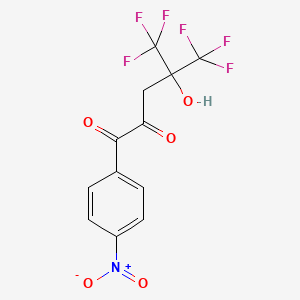
![2-(5'-(3,5-dimethylisoxazol-4-yl)-2'',4''-dioxo-2'H-dispiro[cyclopropane-1,3'-indene-1',5''-oxazolidin]-3''-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B14075924.png)
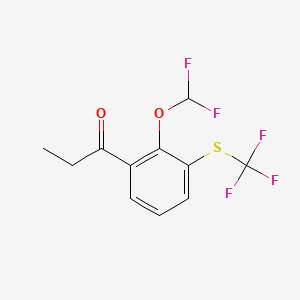
![(E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B14075964.png)
![Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-](/img/structure/B14075972.png)
![4-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14075981.png)
![2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol](/img/structure/B14075984.png)
![2-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B14075985.png)

